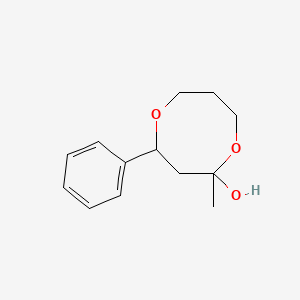![molecular formula C18H10N2S5 B12522857 1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline CAS No. 820970-29-4](/img/structure/B12522857.png)
1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thienoquinoxaline core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of dithiolylidene groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of thieno[3,4-B]quinoxaline with dithiolylidene precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the dithiolylidene moieties are replaced with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions may require the presence of catalysts and are often conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur derivatives, and various substituted thienoquinoxaline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials. Its unique structure makes it valuable in the development of new catalysts and ligands.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules is of significant interest.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
Mechanism of Action
The mechanism of action of 1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline involves its interaction with various molecular targets and pathways. The compound’s dithiolylidene groups can form strong interactions with metal ions, making it an effective ligand in coordination chemistry. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: Known for its use as a ligand in palladium-catalyzed reactions.
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: Utilized in the synthesis of rhodium and ruthenium complexes for catalytic applications.
1,3-Bis-(4-methyl-5-phenyl-1,2-dithiol-3-ylidene)propane-2-thione:
Uniqueness
1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline stands out due to its unique combination of a thienoquinoxaline core and dithiolylidene groups. This structure imparts distinct electronic properties and reactivity, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its versatility compared to similar compounds.
Properties
CAS No. |
820970-29-4 |
|---|---|
Molecular Formula |
C18H10N2S5 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
1,3-bis(1,3-dithiol-2-ylidenemethyl)thieno[3,4-b]quinoxaline |
InChI |
InChI=1S/C18H10N2S5/c1-2-4-12-11(3-1)19-17-13(9-15-21-5-6-22-15)25-14(18(17)20-12)10-16-23-7-8-24-16/h1-10H |
InChI Key |
PREGFJXNBKUZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(SC(=C3N=C2C=C1)C=C4SC=CS4)C=C5SC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


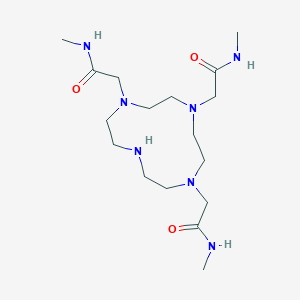
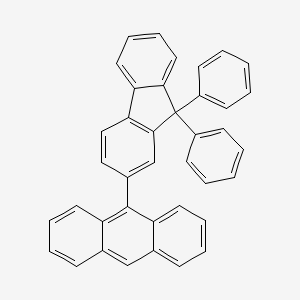
![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
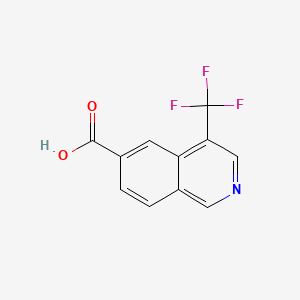
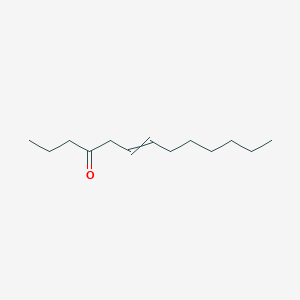
![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)
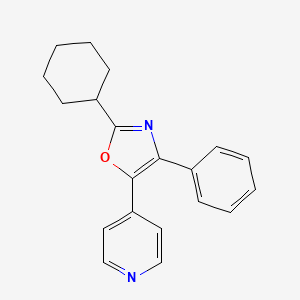


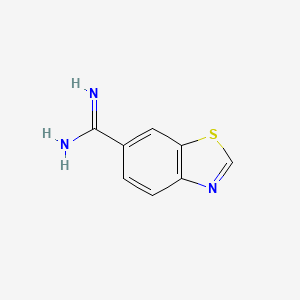
![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)
